molecular formula C13H22N4O3S B10939871 N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-1-(methylsulfonyl)piperidine-3-carboxamide

N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-1-(methylsulfonyl)piperidine-3-carboxamide

Cat. No.: B10939871
M. Wt: 314.41 g/mol
InChI Key: ZOHVLVHYKDBWKM-UHFFFAOYSA-N
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Description

N-[(1,5-Dimethyl-1H-pyrazol-3-yl)methyl]-1-(methylsulfonyl)-3-piperidinecarboxamide is a synthetic compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-1-(methylsulfonyl)-3-piperidinecarboxamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring is synthesized through a cyclization reaction involving hydrazine and a 1,3-diketone.

    Attachment of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction.

    Introduction of the Methylsulfonyl Group: The methylsulfonyl group is added using methanesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

N-[(1,5-Dimethyl-1H-pyrazol-3-yl)methyl]-1-(methylsulfonyl)-3-piperidinecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols, solvents like dichloromethane or ethanol.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

N-[(1,5-Dimethyl-1H-pyrazol-3-yl)methyl]-1-(methylsulfonyl)-3-piperidinecarboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[(1,5-Dimethyl-1H-pyrazol-3-yl)methyl]-1-(methylsulfonyl)-3-piperidinecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1,3-Dimethyl-1H-pyrazol-5-yl)methyl]-N-methylamine
  • 1-(3-[3,5-Dimethyl-1H-pyrazol-1-yl]methyl)phenylmethanamine
  • 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-methylpropan-1-amine

Uniqueness

N-[(1,5-Dimethyl-1H-pyrazol-3-yl)methyl]-1-(methylsulfonyl)-3-piperidinecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methylsulfonyl group enhances its solubility and reactivity, while the piperidine ring contributes to its stability and bioavailability.

Properties

Molecular Formula

C13H22N4O3S

Molecular Weight

314.41 g/mol

IUPAC Name

N-[(1,5-dimethylpyrazol-3-yl)methyl]-1-methylsulfonylpiperidine-3-carboxamide

InChI

InChI=1S/C13H22N4O3S/c1-10-7-12(15-16(10)2)8-14-13(18)11-5-4-6-17(9-11)21(3,19)20/h7,11H,4-6,8-9H2,1-3H3,(H,14,18)

InChI Key

ZOHVLVHYKDBWKM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C)CNC(=O)C2CCCN(C2)S(=O)(=O)C

Origin of Product

United States

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